1,1,1,2,2-Pentafluoro-3-iodopropane
Overview
Description
1,1,1,2,2-Pentafluoro-3-iodopropane is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals . It is used to produce 1,1,1,2,2-pentafluoro-propane by heating .
Synthesis Analysis
1,1,1,2,2-Pentafluoro-3-iodopropane is synthesized by heating, and it serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .Molecular Structure Analysis
The molecular formula of 1,1,1,2,2-Pentafluoro-3-iodopropane is C3H2F5I . The InChI Key is HENALDZJQYAUBN-UHFFFAOYSA-N .Chemical Reactions Analysis
1,1,1,2,2-Pentafluoro-3-iodopropane is used to produce 1,1,1,2,2-pentafluoro-propane by heating . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .Physical And Chemical Properties Analysis
1,1,1,2,2-Pentafluoro-3-iodopropane is a clear colorless liquid . It has a refractive index of 1.3700-1.3770 at 20°C . It is insoluble in water .Scientific Research Applications
Radical Additions to Unsaturated Systems
1,1,1,2,2-Pentafluoro-3-iodopropane has been investigated in the context of radical additions to unsaturated systems. Research by Gregory, Haszeldine, and Tipping (1968) demonstrated the photochemical reaction of chloro-1,1-difluoroethylene with trifluoroiodomethane, yielding adducts including 3-chloro-1,1,1,2,2-pentafluoro-3-iodopropane (Gregory, Haszeldine, & Tipping, 1968).
Reactions with Vinyl Fluoride and Trifluoroethylene
The compound also plays a role in reactions with vinyl fluoride and trifluoroethylene. Fleming, Haszeldine, and Tipping (1973) reported that heptafluoro-2-iodopropane reacts under photochemical conditions with these substances, forming various adducts that shed light on the mechanisms of these reactions (Fleming, Haszeldine, & Tipping, 1973).
Fluorocarbon-Aluminium Compound Reactions
Dickson and Sutcliffe (1972) studied the reactions of 1,1,1,2,2-Pentafluoro-3-iodopropane with lithium tetrahydroaluminate, leading to the formation of unstable complexes. These findings are significant in understanding the properties and reactivity of fluorocarbon-aluminium compounds (Dickson & Sutcliffe, 1972).
Synthesis of Perfluoro-(3-methylbuta-1,2-diene)
Banks et al. (1969) reported the synthesis of Perfluoro-(3-methylbuta-1,2-diene) through dehydrohalogenation processes involving 1,1,1,2,2-Pentafluoro-3-iodopropane. This study contributes to the field of polymer chemistry and the synthesis of fluorinated organic compounds (Banks, Braithwaite, Haszeldine, & Taylor, 1969).
Perfluoroalkyl Derivatives of Sulphur
Research by Banks et al. (1974) explored the reactions of perfluorovinylsulphur pentafluoride with various compounds, including 1,1,1,2,2-Pentafluoro-3-iodopropane. This work is crucial in understanding the chemical behavior of perfluoroalkyl derivatives of sulphur (Banks, Barlow, Haszeldine, & Morton, 1974).
Telomerization Reactions in Fluorocarbon Polymers
Chambers et al. (1964) investigated the use of heptafluoro-2-iodopropane in telomerization reactions, a process relevant for the synthesis of fluorocarbon polymers. The study provided insights into the efficiency of iodides as chain-transfer agents in these reactions (Chambers, Hutchinson, Mobbs, & Musgrave, 1964).
Photoelectron Spectroscopy Studies
The photoelectron spectra of various iodine-containing molecules, including 1,1,1,2,2-Pentafluoro-3-iodopropane, have been measured by Boschi and Salahub (1974). This research is vital for understanding the electronic structure and properties of these molecules (Boschi & Salahub, 1974).
Fourier Transform Microwave Spectroscopy
Grubbs, Bailey, and Cooke (2009) conducted studies using chirped pulse Fourier transform microwave spectroscopy on 1,1,1,2,2-Pentafluoro-3-iodopropane. This research is crucial for understanding the molecular structure and behavior of such compounds (Grubbs, Bailey, & Cooke, 2009).
Vibrational Spectra and Rotational Isomerism
Ogawa et al. (1978) explored the vibrational spectra and rotational isomerism of halogenoalkanes, which could include studies related to compounds like 1,1,1,2,2-Pentafluoro-3-iodopropane. Such studies provide valuable information about the physical properties of these molecules (Ogawa, Imazeki, Yamaguchi, Matsuura, Harada, & Shimanouchi, 1978).
Safety And Hazards
properties
IUPAC Name |
1,1,1,2,2-pentafluoro-3-iodopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F5I/c4-2(5,1-9)3(6,7)8/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENALDZJQYAUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059870 | |
Record name | (Perfluoroethyl)methyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2-Pentafluoro-3-iodopropane | |
CAS RN |
354-69-8 | |
Record name | 1,1,1,2,2-Pentafluoro-3-iodopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propane, 1,1,1,2,2-pentafluoro-3-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354698 | |
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Record name | 354-69-8 | |
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Record name | Propane, 1,1,1,2,2-pentafluoro-3-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Perfluoroethyl)methyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2-pentafluoro-3-iodopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.972 | |
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Record name | 2,2,3,3,3-Pentafluoropropyl iodide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YQ9ZAZ5P4 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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